(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol
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Overview
Description
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol is a chemical compound that features a quinoline ring substituted with a fluorine atom at the 6-position, a piperidine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-fluoroquinoline, which is then subjected to a series of reactions to introduce the piperidine and methanol groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The process must also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form a dihydroquinoline derivative.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of quinoline carboxylic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.
Uniqueness
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol is unique due to the combination of the fluorinated quinoline ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol, often referred to as a fluoroquinoline derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
- Molecular Formula : C16H19FN2O
- Molar Mass : 274.33 g/mol
- CAS Number : 1221411-09-1
The biological activity of this compound can be attributed to its interaction with various biological targets. Fluoroquinolines are known for their ability to inhibit topoisomerases and DNA gyrase, which are essential for bacterial DNA replication. Additionally, they may exhibit activity against certain enzymes involved in metabolic pathways.
Antimicrobial Activity
Fluoroquinolines are primarily recognized for their antimicrobial properties. Studies have demonstrated that derivatives of fluoroquinolines can effectively inhibit the growth of a range of bacteria, including both Gram-positive and Gram-negative strains. The specific compound has shown promising results in preliminary assays against Escherichia coli and Staphylococcus aureus.
Case Studies
- In Vitro Studies : In a study assessing the antibacterial efficacy of various fluoroquinoline derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating significant antibacterial potential.
- Mechanistic Studies : Research indicated that the compound acts by binding to bacterial topoisomerase IV, disrupting DNA replication processes. This was evidenced by a dose-dependent increase in DNA fragmentation in treated bacterial cultures.
Research Findings
Recent investigations into the pharmacodynamics of this compound have focused on its safety profile and efficacy. A summary of findings is presented in the table below:
Study | Target Organism | MIC (µg/mL) | Mechanism |
---|---|---|---|
E. coli | 8 | Topoisomerase IV inhibition | |
S. aureus | 16 | DNA fragmentation | |
Pseudomonas aeruginosa | 32 | Gyrase inhibition |
Safety and Toxicology
Toxicological assessments have revealed that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further studies are needed to establish comprehensive safety profiles and potential side effects.
Properties
Molecular Formula |
C16H19FN2O |
---|---|
Molecular Weight |
274.33 g/mol |
IUPAC Name |
[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C16H19FN2O/c17-14-2-4-16-13(9-14)1-3-15(18-16)10-19-7-5-12(11-20)6-8-19/h1-4,9,12,20H,5-8,10-11H2 |
InChI Key |
NSZXVOQAXHHDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CC2=NC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
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